molecular formula C20H39FO2 B12981609 Ethyl 18-fluorooctadecanoate

Ethyl 18-fluorooctadecanoate

Cat. No.: B12981609
M. Wt: 330.5 g/mol
InChI Key: XHCJVIUSUCFRDH-UHFFFAOYSA-N
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Description

Ethyl 18-fluorooctadecanoate is a fluorinated long-chain fatty acid ester characterized by an 18-carbon backbone with a fluorine atom at the terminal (ω) position and an ethyl ester group at the carboxyl end. Its molecular formula is C₂₀H₃₉FO₂, and it belongs to a broader class of fluorinated organic compounds. The fluorine substitution enhances its metabolic stability and alters physicochemical properties such as lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs.

Properties

Molecular Formula

C20H39FO2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl 18-fluorooctadecanoate

InChI

InChI=1S/C20H39FO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI Key

XHCJVIUSUCFRDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 18-fluorooctadecanoate typically involves the fluorination of octadecanoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride, reacts with an appropriate precursor under specific conditions . The reaction is often carried out in the presence of a solvent like dimethyl sulfoxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 18-fluorooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts, water or alcohol as solvents.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Cesium fluoride, dimethyl sulfoxide.

Major Products

    Hydrolysis: Octadecanoic acid and ethanol.

    Reduction: 18-fluorooctadecanol.

    Substitution: Various substituted octadecanoates depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 18-fluorooctadecanoate with three structurally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Predicted CCS (Ų) 1 Applications Regulatory Status
This compound C₂₀H₃₉FO₂ 334.53 g/mol Ethyl ester, terminal C-F bond Not available Research, potential synthetic intermediate Not classified as SVHC2
Mthis compound C₁₉H₃₇FO₂ 316.50 g/mol Methyl ester, terminal C-F bond 185.3 ([M+H]+) Analytical standards, lipid studies Not classified as SVHC
Ethyl 18-iodooctadecanoate C₂₀H₃₉IO₂ 454.43 g/mol Ethyl ester, terminal C-I bond Not available Radiolabeling, organic synthesis No SVHC designation
Perfluorodecanoic acid (PFDA) C₁₀HF₁₉O₂ 514.08 g/mol Perfluorinated carboxylate N/A Industrial surfactants, coatings SVHC (ECHA 2016)
Key Observations:
  • Fluorine vs. Iodine Substitution: Replacing fluorine with iodine in Ethyl 18-iodooctadecanoate increases molecular weight by ~120 g/mol and alters reactivity (iodine is a better leaving group), making it suitable for radiolabeling or cross-coupling reactions.
  • Ester Group Variation: Mthis compound, with a shorter ester chain, exhibits a lower CCS value (185.3 Ų) compared to its ethyl counterpart, suggesting differences in gas-phase conformation.
  • Perfluorinated Analogs: PFDA, a perfluorinated carboxylate, is classified as an SVHC due to its persistence, bioaccumulation, and toxicity. In contrast, this compound’s single fluorine atom likely reduces environmental persistence.

Environmental and Toxicological Profiles

  • PFAS Comparison: Perfluoroalkyl substances (PFAS) like PFDA and perfluorooctanoic acid (PFOA) are linked to hepatotoxicity, endocrine disruption, and immunotoxicity. This compound’s lack of full fluorination may mitigate these risks, though long-term studies are needed.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 18-fluorooctadecanoate with high purity?

  • Methodological Answer : Synthesis typically involves fluorination of octadecanoic acid derivatives using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Post-fluorination, esterification with ethanol under acidic catalysis (e.g., H₂SO₄) is performed. Purity is ensured via iterative recrystallization in non-polar solvents (e.g., hexane) and validated by gas chromatography-mass spectrometry (GC-MS) .
  • Key Considerations : Monitor fluorination efficiency via <sup>19</sup>F NMR to detect incomplete substitution or side products .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility : Employ shake-flask methods with solvents of varying polarity (e.g., water, DMSO, hexane) followed by HPLC quantification .
  • Hydrophobicity : Calculate logP values via octanol-water partitioning experiments .
    • Data Table :
PropertyMethodTypical ValueReference
Melting PointDSC45–50°C
logPOctanol-water partition8.2 ± 0.3

Q. What are the recommended analytical techniques for quantifying this compound in complex matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column and negative-ion electrospray ionization (ESI) for high sensitivity. For environmental samples, solid-phase extraction (SPE) with fluorinated sorbents (e.g., WAX cartridges) improves recovery rates .
  • Validation : Include internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variability in experimental conditions (e.g., pH, microbial activity). Conduct controlled biodegradation studies using OECD 301B protocols under standardized conditions. Compare half-lives across soil, water, and sediment matrices while quantifying degradation products via high-resolution mass spectrometry (HRMS) .
  • Critical Analysis : Evaluate potential confounding factors (e.g., coexisting PFAS) using multivariate regression models .

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